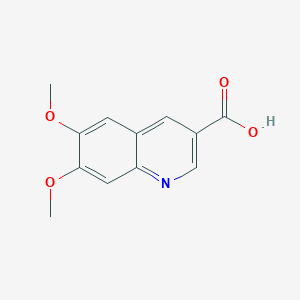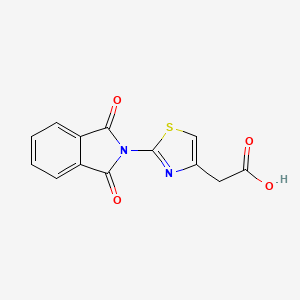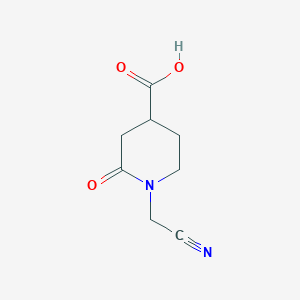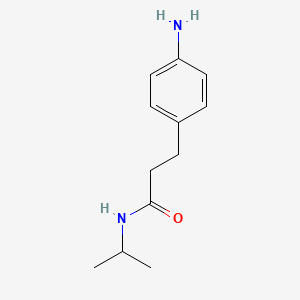
6,7-Dimethoxyquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxychinolin-3-carbonsäure ist eine organische Verbindung mit der Summenformel C12H11NO4. Sie ist ein Derivat von Chinolin, einer heterocyclischen aromatischen organischen Verbindung.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6,7-Dimethoxychinolin-3-carbonsäure beinhaltet typischerweise die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Cyclisierung von 2-Amino-3,4-dimethoxybenzoesäure mit Formamid, gefolgt von Oxidation, um das gewünschte Produkt zu erhalten . Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren sowie spezifische Temperatur- und Druckeinstellungen, um eine optimale Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von 6,7-Dimethoxychinolin-3-carbonsäure kann die großtechnische Synthese unter Verwendung ähnlicher Methoden wie in Laboreinstellungen beinhalten, die jedoch für Effizienz und Wirtschaftlichkeit optimiert sind. Dies kann kontinuierliche Strömungsreaktoren und automatisierte Systeme umfassen, um konstante Reaktionsbedingungen und einen hohen Durchsatz zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyquinoline-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-3,4-dimethoxybenzoic acid with formamide, followed by oxidation to yield the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .
Analyse Chemischer Reaktionen
Arten von Reaktionen
6,7-Dimethoxychinolin-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um Chinolinderivate mit verschiedenen funktionellen Gruppen zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene Chinolin-basierte Verbindungen umwandeln.
Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Chinolin-3-carbonsäurederivate ergeben, während die Reduktion verschiedene Chinolin-basierte Verbindungen produzieren kann.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxychinolin-3-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Diese Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Forschungen laufen, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Sie wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.
Wirkmechanismus
Der Wirkmechanismus von 6,7-Dimethoxychinolin-3-carbonsäure beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Sie kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen beteiligten Signalwege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Hydroxy-6,7-dimethoxychinolin-3-carbonsäure: Diese Verbindung weist ähnliche strukturelle Merkmale auf, jedoch mit einer Hydroxylgruppe an der 4-Position.
6,7-Dimethylchinolin-3-carbonsäure: Diese Verbindung hat Methylgruppen anstelle von Methoxygruppen an den Positionen 6 und 7.
Einzigartigkeit
6,7-Dimethoxychinolin-3-carbonsäure ist aufgrund ihres spezifischen Substitutionsmusters einzigartig, das ihr besondere chemische und biologische Eigenschaften verleiht. Ihre Methoxygruppen an den Positionen 6 und 7 beeinflussen ihre Reaktivität und Interaktionen mit biologischen Zielstrukturen, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht .
Eigenschaften
Molekularformel |
C12H11NO4 |
|---|---|
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
6,7-dimethoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-16-10-4-7-3-8(12(14)15)6-13-9(7)5-11(10)17-2/h3-6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
FIAMZJGNBUAXNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)
![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)



![2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)
![1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12284915.png)

![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B12284925.png)
